molecular formula C15H10BrN B1500274 1-(4-Bromophenyl)isoquinoline CAS No. 936498-10-1

1-(4-Bromophenyl)isoquinoline

Cat. No. B1500274
CAS RN: 936498-10-1
M. Wt: 284.15 g/mol
InChI Key: KKFQHKICIHIVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)isoquinoline is a chemical compound with the molecular formula C15H10BrN and a molecular weight of 284.16 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .


Synthesis Analysis

There are several methods for synthesizing isoquinoline derivatives, including the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H .

Scientific Research Applications

Synthesis of Complex Molecules

  • Synthesis of Telisatin A, B, and Lettowianthine : 1-(2-bromoarylmethyl)-3,4-dihydroisoquinolines, including derivatives of 1-(4-Bromophenyl)isoquinoline, are used to synthesize complex molecules like telisatin A, telisatin B, and lettowianthine. These compounds are derived through radical cyclization processes and are of interest in organic chemistry for their structural complexity and potential biological activity (Nimgirawath & Udomputtimekakul, 2009).

Formation of Tetracyclic Isoquinoline Derivatives

  • Generation of Tetracyclic Cyclopentaoxazolo[3,2-b]isoquinolin-6-one Derivative : In a study exploring the formation of tetracyclic isoquinoline derivatives, this compound was employed in a domino rearrangement sequence, resulting in the assembly of complex molecular structures. This research highlights the use of this compound in generating novel molecular frameworks (Roydhouse & Walton, 2007).

Synthesis of Aminoindolo[2,1-a]isoquinoline Carbonitriles

  • Creation of 6-Aminoindolo[2,1-a]isoquinoline Carbonitriles : A significant application is the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles using this compound as a precursor. This chemical process involves catalytic treatment and is a part of creating specific isoquinoline derivatives with potential biological activities (Kobayashi et al., 2015).

Development of Pyrazolo[5,1-a]isoquinolines

  • Synthesis of Pyrazolo[5,1-a]isoquinolines : In a study focusing on the synthesis of pyrazolo[5,1-a]isoquinolines, this compound was used as a starting material. The process involved palladium-catalyzed Sonogashira coupling and subsequent intramolecular alkyne hydroamination. This synthesis highlights the utility of this compound in creating complex heterocyclic compounds (Fan et al., 2015).

Future Directions

Isoquinoline derivatives, including 1-(4-Bromophenyl)isoquinoline, continue to be of interest in various fields, particularly in medicinal and industrial chemistry . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and finding new applications .

properties

IUPAC Name

1-(4-bromophenyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFQHKICIHIVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)isoquinoline
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)isoquinoline
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)isoquinoline
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)isoquinoline
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)isoquinoline

Q & A

Q1: What is the role of 1-(4-Bromophenyl)isoquinoline in the development of white PLEDs?

A1: In this study, this compound acts as a ligand for the iridium complex Ir(Brpiq)2acac []. This complex serves as the phosphorescent emitter responsible for generating orange-red light, which contributes to the overall white light emission in the fabricated PLEDs [].

Q2: How does the structure of the synthesized hyperbranched copolymers influence the performance of the white PLEDs?

A2: The hyperbranched structure of the synthesized copolymers offers several advantages for PLED performance. Firstly, it helps suppress interchain interactions, promoting the formation of smooth, amorphous films essential for efficient light emission []. Secondly, the carbazole units incorporated into the branches enhance the hole-transporting ability of the copolymers, contributing to improved charge carrier balance and overall device efficiency [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.